3-(3-ethyl-1H-pyrazol-5-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-ethyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, known for its biological activity, combined with the piperidine ring, which is a common motif in pharmaceuticals, makes this compound a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ethyl-1H-pyrazol-5-yl)piperidine typically involves the formation of the pyrazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of ethylhydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then reacted with piperidine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(3-ethyl-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings .
Scientific Research Applications
3-(3-ethyl-1H-pyrazol-5-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-ethyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methyl-1H-pyrazol-5-yl)piperidine
- 3-(3-phenyl-1H-pyrazol-5-yl)piperidine
- 3-(3-ethyl-1H-pyrazol-5-yl)pyridine
Uniqueness
3-(3-ethyl-1H-pyrazol-5-yl)piperidine is unique due to the specific combination of the ethyl group on the pyrazole ring and the piperidine ring. This combination can result in distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-(5-ethyl-1H-pyrazol-3-yl)piperidine |
InChI |
InChI=1S/C10H17N3/c1-2-9-6-10(13-12-9)8-4-3-5-11-7-8/h6,8,11H,2-5,7H2,1H3,(H,12,13) |
InChI Key |
DTPIANJCMUYPDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN1)C2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.